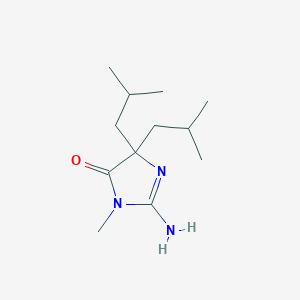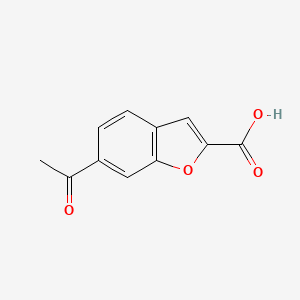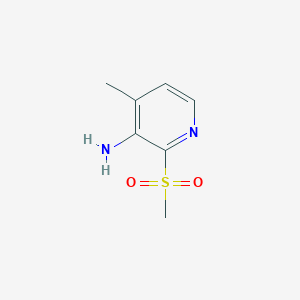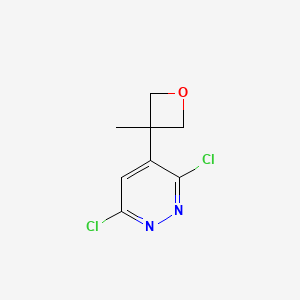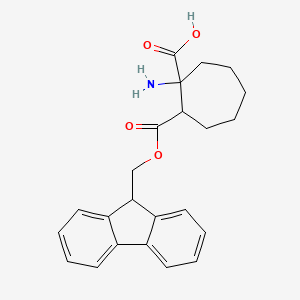
Fmoc-1-amino-1-cycloheptanecarboxylic-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-1-amino-1-cycloheptanecarboxylic acid is a synthetic compound used primarily in peptide synthesis. It is an unnatural amino acid that has been employed in the creation of peptide libraries for research purposes . The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-amino-1-cycloheptanecarboxylic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of Fmoc-1-amino-1-cycloheptanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Fmoc-1-amino-1-cycloheptanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
科学的研究の応用
Fmoc-1-amino-1-cycloheptanecarboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of Fmoc-1-amino-1-cycloheptanecarboxylic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions with target molecules . The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .
類似化合物との比較
Similar Compounds
Fmoc-1-amino-1-cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Fmoc-1-amino-1-cyclopentanecarboxylic acid: Contains a cyclopentane ring, offering different steric and electronic properties.
Uniqueness
Fmoc-1-amino-1-cycloheptanecarboxylic acid is unique due to its seven-membered cycloheptane ring, which provides distinct steric and conformational properties compared to its cyclohexane and cyclopentane analogs. This uniqueness can influence the folding and stability of peptides, making it a valuable tool in peptide research and development .
特性
分子式 |
C23H25NO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c24-23(22(26)27)13-7-1-2-12-20(23)21(25)28-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,1-2,7,12-14,24H2,(H,26,27) |
InChIキー |
UOXACMYUJGSXRN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(CC1)(C(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


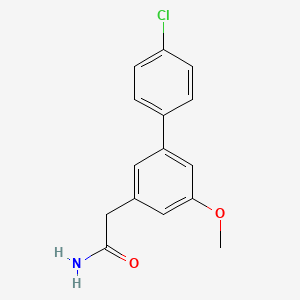
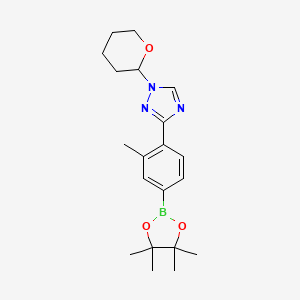
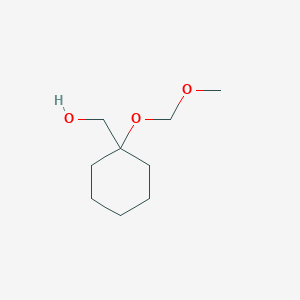
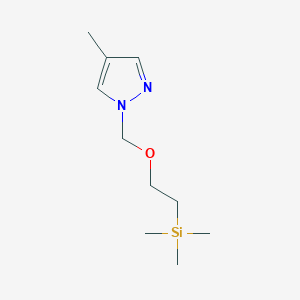
![Benzenesulfonamide, 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo]-N-(2-ethylhexyl)-](/img/structure/B13934272.png)
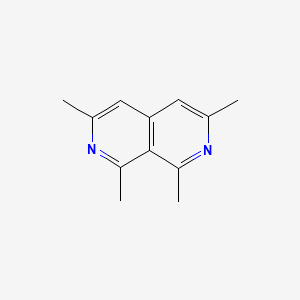


![3-Bromo-4-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B13934302.png)
